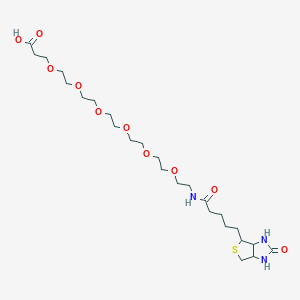

Biotin-PEG6-COOH

Description

Properties

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H45N3O10S/c29-22(4-2-1-3-21-24-20(19-39-21)27-25(32)28-24)26-6-8-34-10-12-36-14-16-38-18-17-37-15-13-35-11-9-33-7-5-23(30)31/h20-21,24H,1-19H2,(H,26,29)(H,30,31)(H2,27,28,32) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHYXJSUVAMFUEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)O)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H45N3O10S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

579.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Methodological Advancements for Biotin Peg6 Cooh and Oligo Ethylene Glycol Analogs

Strategies for PEGylation of Biotin (B1667282) Moieties

The covalent attachment of a polyethylene (B3416737) glycol (PEG) spacer to a biotin molecule, known as PEGylation, is a critical step that imparts desirable physicochemical properties to the final conjugate, such as increased hydrophilicity and reduced steric hindrance. The methodologies to achieve this vary in their specifics but generally follow a structured synthetic route.

Stepwise Chemical Synthesis Protocols

A common and effective stepwise protocol for the synthesis of Biotin-PEGn-COOH involves the reaction of an activated biotin derivative with a pre-formed, amine-terminated PEG linker that has a protected carboxylic acid at its other end. A well-documented approach utilizes an N-hydroxysuccinimide (NHS) ester of biotin (Biotin-NHS) and an amino-PEG-tert-butyl ester (H₂N-PEGn-tBu).

The synthesis can be summarized in the following key steps:

Coupling of Biotin-NHS and H₂N-PEG6-tBu : Biotin-NHS is reacted with H₂N-PEG6-tBu in an organic solvent such as dimethylformamide (DMF), often in the presence of a non-nucleophilic base like triethylamine. The primary amine of the PEG linker attacks the carbonyl group of the NHS ester, leading to the formation of a stable amide bond and the release of NHS. This reaction yields the intermediate compound, Biotin-PEG6-tBu. jenkemusa.com

Purification of the Intermediate : The resulting Biotin-PEG6-tBu is then purified to remove any unreacted starting materials and byproducts. This is typically achieved through techniques such as silica (B1680970) gel column chromatography. jenkemusa.com

Deprotection to Yield Biotin-PEG6-COOH : The final step is the removal of the tert-butyl protecting group from the carboxylic acid terminus. This is commonly accomplished by treating the Biotin-PEG6-tBu intermediate with a strong acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane (B109758) (DCM). jenkemusa.com The TFA cleaves the tert-butyl ester, yielding the final product, Biotin-PEG6-COOH, after neutralization and purification.

This stepwise approach allows for the synthesis of Biotin-PEG-COOH with a precisely defined PEG chain length, which is crucial for applications where the spacer length is a critical parameter.

| Step | Description | Key Reagents |

|---|---|---|

| 1 | Amide bond formation | Biotin-NHS, H₂N-PEG6-tBu, Triethylamine, DMF |

| 2 | Purification | Silica Gel Column Chromatography |

| 3 | Deprotection | Trifluoroacetic Acid (TFA), Dichloromethane (DCM) |

Activation Chemistries for Polyethylene Glycol Chain Conjugation to Biotin

The formation of a stable amide bond between the biotin molecule and the PEG linker is contingent upon the activation of biotin's carboxylic acid group. This activation enhances the electrophilicity of the carboxyl carbon, making it susceptible to nucleophilic attack by the primary amine of the PEG chain.

The most prevalent activation chemistry involves the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in conjunction with N-hydroxysuccinimide (NHS).

The mechanism proceeds as follows:

The carboxylic acid of biotin reacts with the carbodiimide (B86325) (e.g., DCC) to form a highly reactive O-acylisourea intermediate.

This intermediate is unstable and prone to rearrangement. To prevent this and the formation of an N-acylurea byproduct, NHS is added to the reaction mixture.

The NHS reacts with the O-acylisourea intermediate to form a more stable Biotin-NHS ester.

The Biotin-NHS ester can then be isolated or reacted in situ with the amine-terminated PEG linker to form the desired amide bond, with NHS being released as a byproduct.

This DCC/NHS coupling chemistry is widely employed due to its efficiency and the relative stability of the resulting NHS ester, which allows for a controlled reaction with the amine-functionalized PEG.

| Activating Agent | Description | Key Features |

|---|---|---|

| DCC/NHS | N,N'-Dicyclohexylcarbodiimide and N-Hydroxysuccinimide | Forms a stable NHS ester, high coupling efficiency. |

| EDC/NHS | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide and N-Hydroxysuccinimide | Water-soluble carbodiimide, suitable for aqueous reactions. |

Considerations for Precise Oligo(ethylene glycol) (PEGn) Segment Integration

The length of the oligo(ethylene glycol) chain in Biotin-PEGn-COOH is a critical determinant of its properties and performance in various applications. Therefore, the precise integration of a PEG segment of a specific length, such as n=6, is of paramount importance. This is typically achieved through the use of monodisperse or discrete PEG (dPEG®) linkers.

Unlike traditional polydisperse PEGs, which consist of a mixture of polymer chains of varying lengths, monodisperse PEGs are single molecular weight compounds. The synthesis of these defined-length oligo(ethylene glycol)s can be accomplished through several methods:

Stepwise Organic Synthesis : This approach involves the sequential addition of ethylene (B1197577) glycol units. This can be done through Williamson ether synthesis, where a deprotonated alcohol reacts with an ethylene glycol derivative bearing a good leaving group. Protective group strategies are employed to ensure the unidirectional extension of the chain.

Solid-Phase Synthesis : Similar to peptide synthesis, oligo(ethylene glycol) chains can be built on a solid support. This method allows for the iterative addition of ethylene glycol monomers, with the growing chain anchored to a resin. This facilitates purification at each step, as excess reagents and byproducts can be washed away.

By utilizing these synthetic strategies, oligo(ethylene glycol) linkers with a precise number of repeating units, such as hexaethylene glycol, can be prepared and subsequently functionalized with an amine group at one end and a protected carboxylic acid at the other, ready for conjugation to an activated biotin moiety.

Carboxylic Acid Terminus Functionalization and Manipulation

The terminal carboxylic acid group of Biotin-PEG6-COOH is a key functional handle for subsequent conjugation to other molecules, such as proteins, peptides, or drug molecules. The introduction and manipulation of this functional group require careful synthetic planning, often involving the use of protective groups.

Derivatization of Intermediate Compounds for Terminal -COOH Introduction

The introduction of the terminal carboxylic acid is often accomplished by using a heterobifunctional oligo(ethylene glycol) linker that already contains a protected carboxyl group. As described in the stepwise synthesis (section 2.1.1), an amine-terminated PEG with a tert-butyl protected carboxylic acid (H₂N-PEGn-COOtBu) is a common intermediate.

Alternatively, a terminal hydroxyl group on a Biotin-PEGn-OH intermediate can be derivatized to introduce a carboxylic acid. This can be achieved through a two-step process:

Activation of the Terminal Hydroxyl Group : The hydroxyl group can be converted into a better leaving group, for example, by tosylation or mesylation.

Nucleophilic Substitution : The activated hydroxyl group can then be displaced by a cyanide ion (CN⁻), followed by hydrolysis of the resulting nitrile to the carboxylic acid. Another approach is to react the activated hydroxyl group with a protected form of an amino acid, followed by deprotection.

However, the more straightforward and widely used method is the direct incorporation of a protected carboxylic acid via the PEG linker during the initial coupling step with biotin.

Protective Group Chemistry and Deprotection Methodologies for Carboxylic Acid Functionality

To prevent the carboxylic acid from participating in unwanted side reactions during the PEGylation of biotin, it must be temporarily masked with a protecting group. The choice of protecting group is critical and should be orthogonal to the other functional groups present in the molecule and stable to the reaction conditions used for biotin-PEG conjugation.

A commonly used protecting group for carboxylic acids in this context is the tert-butyl (tBu) ester .

Protection : The tert-butyl ester can be formed by reacting the carboxylic acid with isobutylene (B52900) in the presence of a strong acid catalyst. In the synthesis of the H₂N-PEGn-COOtBu linker, this group is typically incorporated during the synthesis of the PEG chain itself.

Stability : The tert-butyl ester is stable under the basic or neutral conditions often used for the NHS ester coupling reaction.

Deprotection : The removal of the tert-butyl group is readily achieved under acidic conditions. Treatment with trifluoroacetic acid (TFA) is a common method, which cleaves the ester to liberate the free carboxylic acid and releases isobutylene as a gaseous byproduct. jenkemusa.com

| Protecting Group | Deprotection Condition | Notes |

|---|---|---|

| tert-Butyl (tBu) Ester | Acidic (e.g., TFA) | Commonly used, stable to basic/neutral conditions. |

| Benzyl (Bn) Ester | Hydrogenolysis (H₂, Pd/C) | Sensitive to catalytic hydrogenation. |

| Silyl Esters (e.g., TBDMS) | Fluoride Ions (e.g., TBAF) | Sensitive to acidic and basic conditions. |

Analytical Characterization and Optimization of Synthetic Yields for Biotin-PEG6-COOH

The successful synthesis of Biotin-PEG6-COOH necessitates rigorous analytical characterization to confirm the molecular structure and assess purity. These steps are integral for optimizing synthetic yields and ensuring the compound's suitability for its intended applications. Spectroscopic and chromatographic techniques are fundamental to this process, providing detailed information about the compound's identity, integrity, and purity levels.

Spectroscopic Verification of Molecular Structure (e.g., NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Biotin-PEG6-COOH. Primarily, Proton (¹H) NMR and Carbon-13 (¹³C) NMR are employed to provide a detailed map of the hydrogen and carbon atoms within the molecule, confirming the successful conjugation of the biotin moiety to the PEG linker and the presence of the terminal carboxylic acid.

In the ¹H NMR spectrum of Biotin-PEG6-COOH, distinct signals corresponding to the protons of the biotin, the ethylene glycol repeats of the PEG chain, and the terminal acid group are expected. The protons on the ureido ring of the biotin moiety typically appear as singlets in the downfield region (around 6.4-6.5 ppm). google.comresearchgate.net The protons adjacent to the sulfur atom and those in the valeric acid side chain of biotin produce characteristic multiplets. A key indicator of successful synthesis is the presence of signals from the polyethylene glycol spacer, which are typically observed as a prominent multiplet in the range of 3.4-3.7 ppm. google.comresearchgate.net The terminal methylene (B1212753) group adjacent to the carboxylic acid will show a distinct chemical shift.

Two-dimensional NMR techniques can also be employed for more complex structural confirmation. acs.org Mass spectrometry is another critical tool used alongside NMR to confirm the molecular weight of the compound, which for Biotin-PEG6-COOH is 579.7 g/mol . biochempeg.comiris-biotech.de

Table 1: Expected ¹H NMR Chemical Shifts for Biotin-PEG6-COOH This table is a representation of typical chemical shifts based on related compounds. Actual values may vary depending on the solvent and experimental conditions.

| Molecular Region | Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Biotin Moiety | Ureido ring protons (NH) | ~6.3 - 6.5 | s (singlet) |

| Biotin Moiety | Protons on biotin ring | ~4.1 - 4.4 | m (multiplet) |

| Biotin Moiety | Valeric acid chain protons | ~1.2 - 2.9 | m (multiplet) |

| PEG Linker | Ethylene glycol repeat units (-O-CH₂-CH₂-) | ~3.5 - 3.7 | m (multiplet) |

| Linkage | Methylene group adjacent to biotin amide (-CH₂-NH-CO-) | ~3.1 - 3.3 | m (multiplet) |

| Terminus | Methylene group adjacent to carboxylic acid (-CH₂-COOH) | ~2.5 - 2.6 | t (triplet) |

Chromatographic Purification and Purity Assessment

Chromatographic methods are essential for both the purification of Biotin-PEG6-COOH from reaction mixtures and the subsequent assessment of its purity. High-Performance Liquid Chromatography (HPLC) is a particularly powerful and widely used technique for this purpose. acs.org

For purification, preparative HPLC using a reversed-phase column (such as a C18 column) is common. This method separates the target compound from unreacted starting materials, byproducts, and other impurities based on differences in hydrophobicity. A gradient elution system, typically involving a mixture of water and an organic solvent like acetonitrile (B52724) (ACN), often with an additive like trifluoroacetic acid (TFA), is employed to achieve optimal separation. researchgate.net The fractions containing the pure product are collected, combined, and lyophilized to yield the final compound. Silica gel column chromatography can also be utilized as a purification method. google.com

Purity assessment is performed using analytical HPLC. A small amount of the purified product is injected into the HPLC system, and the resulting chromatogram is analyzed. A pure sample of Biotin-PEG6-COOH should ideally show a single, sharp peak. The purity is often determined by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks detected at a specific wavelength (e.g., 210 nm). sigmaaldrich.com Purity levels of ≥95% are commonly reported for commercially available Biotin-PEG6-COOH. biochempeg.comchemimart.de Anion-exchange HPLC is another method that can be used for the analysis of biotinylated molecules. nih.gov

Table 2: Typical HPLC Conditions for Analysis of Biotinylated PEG Compounds This table provides an example of typical conditions. Specific parameters must be optimized for each analysis.

| Parameter | Condition |

| Column | Reversed-Phase C18 |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA) |

| Elution | Gradient (e.g., 5% to 95% B over 20 minutes) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210-220 nm |

| Column Temperature | 23-25 °C |

Bioconjugation Strategies and Mechanistic Insights Employing Biotin Peg6 Cooh

Principles of Biotin-Streptavidin/Avidin (B1170675) Molecular Recognition Systems

The interaction between biotin (B1667282) (vitamin B7) and the proteins streptavidin (from Streptomyces avidinii) and avidin (from egg white) is one of the strongest non-covalent bonds known in nature. luxembourg-bio.com This exceptionally high affinity forms the basis of a powerful and widely used molecular recognition system in a vast array of biological applications.

Elucidation of High-Affinity Non-Covalent Interactions

The binding of biotin to streptavidin and avidin is characterized by an extraordinarily low dissociation constant (Kd), typically in the range of 10⁻¹⁴ to 10⁻¹⁵ M. luxembourg-bio.comnih.gov This affinity is significantly stronger than that of most antibody-antigen interactions. nih.gov The remarkable strength of this interaction is a result of a combination of factors, including extensive hydrogen bonding, van der Waals forces, and the hydrophobic effect, all within a deep binding pocket on the protein that perfectly complements the structure of the biotin molecule. researchgate.net The tetrameric structure of both avidin and streptavidin, with each subunit capable of binding one biotin molecule, further enhances the avidity of the interaction. luxembourg-bio.comnih.gov

The thermodynamics of this binding are complex and can be temperature-dependent. Studies have shown that the interaction can be entropically driven at lower temperatures, suggesting a significant role for hydrophobic interactions, while becoming more enthalpically driven at higher temperatures. researchgate.net The binding process is also very rapid, and once formed, the complex is remarkably stable, resisting extremes of pH, temperature, organic solvents, and other denaturing agents. luxembourg-bio.combiochempeg.com

| Protein | Dissociation Constant (Kd) | Key Interacting Residues | Optimal pH Range for Binding |

|---|---|---|---|

| Streptavidin | ~10⁻¹⁴ M | N23, S27, Y43, S45, D128 | 4-10 |

| Avidin | ~10⁻¹⁵ M | Similar to Streptavidin | 4-11 |

Implications for Reversible and Non-Covalent Functionalization Strategies

The near-irreversible nature of the native biotin-streptavidin/avidin interaction is highly advantageous for applications requiring stable and long-lasting linkages. However, for certain applications, such as affinity purification, the ability to release the biotinylated molecule from the streptavidin/avidin support is desirable. To address this, several strategies for reversible binding have been developed.

One approach involves the use of biotin analogs, such as desthiobiotin or iminobiotin, which bind to streptavidin with lower affinity and can be displaced by an excess of free biotin or by changing the pH, respectively. creative-proteomics.com Another strategy focuses on engineering the streptavidin protein itself. Mutations in the biotin-binding pocket can be introduced to reduce the binding affinity, allowing for elution under milder conditions. gbiosciences.com For instance, "soft-release" streptavidin mutants have been developed that enable the gentle elution of biotinylated targets. Furthermore, systems like Strep-Tactin®, an engineered streptavidin, exhibit reversible binding to both Strep-tag® fusion proteins and biotin, allowing for competitive elution with biotin or its analogs under physiological conditions. sigmaaldrich.com These reversible systems expand the utility of the biotin-streptavidin technology to applications requiring the recovery of the functionalized biomolecule.

Covalent Coupling Reactions Utilizing the Carboxylic Acid Moiety of Biotin-PEG6-COOH

The terminal carboxylic acid group of Biotin-PEG6-COOH serves as a versatile handle for its covalent attachment to a wide range of biological macromolecules. nih.gov This is most commonly achieved through the formation of a stable amide bond with primary amine groups present on the target molecule.

Amide Bond Formation via Carbodiimide-Mediated Chemistry (e.g., EDC/NHS Activation)

Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used zero-length crosslinkers that facilitate the formation of amide bonds between a carboxyl group and a primary amine. windows.netthermofisher.com The reaction mechanism involves the activation of the carboxyl group of Biotin-PEG6-COOH by EDC. This activation step forms a highly reactive and unstable O-acylisourea intermediate. windows.netthermofisher.com

To improve the efficiency and stability of the reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often included. windows.netthermofisher.com NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester. This semi-stable intermediate is less susceptible to hydrolysis in aqueous environments and reacts efficiently with primary amines to form a stable amide bond, releasing NHS as a byproduct. windows.netthermofisher.com This two-step process, involving both EDC and NHS, is a robust and widely adopted method for bioconjugation. thermofisher.com

| Reagent | Full Name | Function |

|---|---|---|

| EDC | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide | Activates carboxyl groups to form an O-acylisourea intermediate. |

| NHS | N-hydroxysuccinimide | Reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. |

Kinetic and Efficiency Aspects of Amide Conjugation Methodologies

The efficiency of amide bond formation using EDC/NHS chemistry is influenced by several factors, including pH, temperature, and the concentration of the coupling reagents. The rate-determining step in this reaction is typically the initial activation of the carboxylic acid by EDC to form the O-acylisourea intermediate. luxembourg-bio.com The subsequent reaction with NHS to form the more stable NHS ester is generally faster.

The optimal molar ratio of EDC and NHS to the carboxylic acid can vary depending on the specific application and the concentration of the reactants. nih.gov Generally, a slight molar excess of EDC and NHS is used to drive the reaction to completion. However, excessive concentrations of EDC can lead to undesirable side reactions, such as the formation of N-acylisourea byproducts. nih.gov The reaction is typically carried out at room temperature for a few hours or at 4°C overnight to balance the reaction rate and the stability of the reagents and the target biomolecule.

| Factor | Effect on Efficiency | Optimal Conditions |

|---|---|---|

| pH | Affects both carboxyl activation and amine reactivity. | Activation: pH 4.5-6.0; Conjugation: pH 7.2-8.5 |

| Temperature | Influences reaction rate and stability of intermediates. | Room temperature (faster) or 4°C (more stable). |

| Reagent Concentration | Molar ratios of EDC/NHS to carboxyl groups are critical. | Typically a molar excess of EDC/NHS is used. |

| Buffer Composition | Amine-containing buffers (e.g., Tris) compete with the reaction. | Use non-amine buffers like PBS or MES. |

Influence of the Hexa(ethylene glycol) Spacer on Bioconjugate Properties

The incorporation of a hexa(ethylene glycol) (PEG6) spacer arm in the Biotin-PEG6-COOH molecule plays a pivotal role in defining the physicochemical and biological properties of the resulting bioconjugates. This flexible, hydrophilic linker significantly influences the behavior of biotinylated molecules in aqueous environments and their interactions with biological systems.

Enhancement of Hydrophilicity and Aqueous Solubility of Conjugates

The inherent hydrophilicity of the six repeating ethylene (B1197577) glycol units is a key attribute of the PEG6 spacer. This characteristic is directly transferred to molecules conjugated with Biotin-PEG6-COOH, leading to a marked improvement in their aqueous solubility. medkoo.combroadpharm.combiochempeg.com This is particularly advantageous when working with hydrophobic proteins, peptides, or other biomolecules that are prone to aggregation in aqueous buffers. iris-biotech.de The PEG spacer effectively creates a hydration shell around the conjugated molecule, preventing intermolecular interactions that can lead to precipitation. semanticscholar.org

The enhanced water solubility facilitates the handling and application of these bioconjugates in various biological assays and diagnostic platforms, which are predominantly aqueous-based. By mitigating issues of poor solubility, the Biotin-PEG6-COOH linker ensures that the biotinylated molecule remains in a monomeric and active state. precisepeg.com

Table 1: Physicochemical Properties Conferred by the PEG6 Spacer

| Property | Influence of Hexa(ethylene glycol) Spacer | Reference |

|---|---|---|

| Hydrophilicity | The ether oxygen atoms in the PEG chain form hydrogen bonds with water molecules, significantly increasing the water solubility of the conjugate. | medkoo.combroadpharm.combiochempeg.com |

| Aqueous Solubility | Prevents aggregation and precipitation of hydrophobic biomolecules upon biotinylation. | iris-biotech.deprecisepeg.com |

| Biocompatibility | PEG is known to be non-toxic and biocompatible, making the conjugates suitable for in vivo and in vitro biological applications. | nih.govpreprints.org |

Minimization of Non-Specific Protein-Surface Interactions (Antifouling Properties)

A significant challenge in many bioassays and in vivo applications is the non-specific adsorption of proteins and other biomolecules to surfaces, which can lead to high background signals and reduced sensitivity. The PEG6 spacer in Biotin-PEG6-COOH provides effective antifouling properties by creating a steric barrier that repels non-specific binding. iris-biotech.denih.gov This "stealth" effect is attributed to the flexible and highly hydrated nature of the PEG chain, which sterically hinders the close approach of unwanted proteins to the surface of the bioconjugate or the material it is attached to. semanticscholar.orgnih.govresearchgate.net

Research has demonstrated that surfaces modified with PEG-containing molecules exhibit a significant reduction in non-specific protein binding. For instance, studies using PEG-modified hydrogels in immunoassays showed a notable decrease in non-specific signals, leading to improved detection limits. nih.govresearchgate.net This property is crucial for developing sensitive and reliable diagnostic assays, biosensors, and targeted drug delivery systems. preprints.org

Steric Accessibility and Orientation Effects of the Biotinylated Moiety

The length and flexibility of the PEG6 spacer are critical for ensuring optimal binding of the biotin moiety to its recognition partners, avidin and streptavidin. The spacer arm physically extends the biotin molecule away from the surface of the conjugated substance, thereby overcoming potential steric hindrance that could otherwise impede the high-affinity interaction. biochempeg.comiris-biotech.deprecisepeg.com

The optimal length of the PEG spacer is a crucial consideration, as it can influence the binding stoichiometry and affinity. While a longer spacer generally improves accessibility, excessively long PEG chains can potentially interfere with the binding sites on avidin or streptavidin. nih.govresearchgate.net The hexa(ethylene glycol) linker in Biotin-PEG6-COOH represents a well-balanced spacer length that facilitates efficient binding without introducing significant steric clashes. This ensures that the biotin is freely available for interaction, leading to a high signal-to-noise ratio in detection and purification applications. iris-biotech.de

Table 2: Impact of PEG Spacer Length on Biotin-Avidin Interaction

| Spacer Length | Effect on Binding Affinity | Stoichiometry (Biotin:Avidin) | Reference |

|---|---|---|---|

| Short Spacers | May lead to reduced binding efficiency due to steric hindrance. | Can be lower than the theoretical 4:1. | nih.gov |

| Hexa(ethylene glycol) (PEG6) | Provides sufficient distance to minimize steric hindrance and allow for optimal binding. | Approaches the theoretical 4:1 ratio. | biochempeg.comiris-biotech.de |

| Long Spacers (e.g., > PEG12) | Can potentially block avidin binding sites, leading to a decrease in binding stoichiometry. | May be reduced to less than 4:1. | nih.gov |

Multifaceted Bioconjugation of Biotin-PEG6-COOH to Diverse Research Substrates

The heterobifunctional nature of Biotin-PEG6-COOH, possessing a terminal carboxylic acid group and a biotin moiety, allows for its versatile application in the bioconjugation to a wide array of molecules and materials. The carboxyl group can be readily activated to form covalent bonds with primary amines, a common functional group present in many biological molecules.

Functionalization of Polymeric Nanocarriers and Material Surfaces

The ability to modify surfaces with Biotin-PEG6-COOH is crucial for the development of advanced biomaterials and targeted drug delivery systems. The carboxylic acid group allows for the covalent attachment of the biotin-PEG linker to surfaces that have been pre-functionalized with amine groups. tmalab.co.kr

This surface modification is instrumental in:

Targeted Drug Delivery: Polymeric nanoparticles, liposomes, and other nanocarriers can be surface-functionalized with Biotin-PEG6-COOH. semanticscholar.orgnih.govmdpi.com The exposed biotin moiety can then bind to streptavidin-conjugated targeting ligands or directly to cells that overexpress biotin receptors, thereby enhancing the delivery of therapeutic agents to specific tissues or cells. creativepegworks.comnih.gov

Biosensor Development: The immobilization of biotinylated probes onto sensor surfaces is a common strategy in biosensor construction. The PEG spacer helps to reduce non-specific binding to the sensor surface, improving the signal-to-noise ratio. nih.gov

Immobilization of Biomolecules: Material surfaces, such as those of microplates or beads, can be coated with avidin or streptavidin, which then serve as a high-affinity capture surface for molecules conjugated with Biotin-PEG6-COOH.

Table 3: Applications of Biotin-PEG6-COOH in Bioconjugation

| Substrate | Conjugation Chemistry | Key Application | Reference |

|---|---|---|---|

| Proteins & Peptides | Carbodiimide-mediated coupling to primary amines. | Immunoassays, protein purification, interaction studies. | chemimart.denih.gov |

| Nucleic Acids | Coupling to amine-modified oligonucleotides. | DNA/RNA detection, diagnostics. | biosyn.comgenelink.com |

| Polymeric Nanocarriers | Covalent attachment to amine-functionalized surfaces. | Targeted drug delivery, bioimaging. | semanticscholar.orgnih.govmdpi.com |

| Material Surfaces | Surface modification for subsequent biomolecule immobilization. | Biosensors, affinity chromatography. | nih.govtmalab.co.kr |

Advanced Applications of Biotin Peg6 Cooh in Contemporary Biomolecular Engineering and Nanoscience Research

Rational Design of Ligand-Targeted Delivery Systems Facilitated by Biotin-PEG6-COOH

Biotin-PEG6-COOH plays a significant role in the development of targeted delivery systems. By conjugating biotin (B1667282) to delivery vehicles like nanoparticles or liposomes via the PEG6 linker, these systems can be directed towards targets that overexpress biotin receptors. nih.govresearchgate.netrsc.org The PEG spacer helps to improve the solubility and reduce non-specific interactions of the delivery system, enhancing its pharmacokinetic profile and targeting specificity. iris-biotech.de

Exploitation of Biotin Receptor Overexpression in Cellular Targeting

Many cancer cells exhibit elevated expression of biotin receptors on their surface due to their high metabolic demand for vitamins essential for rapid growth. nih.govresearchgate.net This overexpression provides a valuable target for delivering therapeutic or diagnostic agents specifically to these cells. Biotin-conjugated systems can exploit this mechanism, leading to enhanced intracellular uptake via receptor-mediated endocytosis. nih.govresearchgate.netnih.gov Studies have shown that biotin-conjugated polymers can exhibit significantly higher uptake in cells overexpressing biotin receptors compared to cells without such overexpression. nih.govnih.gov

Strategies for Enhancing Biomolecular Uptake and Specificity in Model Systems

The incorporation of a PEG spacer, such as PEG6, in biotinylation strategies is crucial for improving the performance of targeted delivery systems. The PEG chain helps to minimize non-specific binding, ensuring that the interaction with the target is primarily mediated by the biotin-receptor recognition. iris-biotech.de This enhanced specificity leads to improved cellular uptake in model systems that overexpress biotin receptors. For instance, biotin-conjugated PEGylated nanoparticles have demonstrated rapid cellular uptake in cancer cell lines overexpressing the biotin receptor. rsc.orgnih.gov The flexibility and hydrophilicity of the PEG linker ensure that the biotin moiety is readily accessible for binding to the receptor on the cell surface. iris-biotech.de

Integration into Self-Assembled Polymeric Nanostructures and Composite Materials

Biotin-PEG6-COOH can be integrated into self-assembled polymeric nanostructures and composite materials to impart targeting capabilities. rsc.orgnih.govchemimart.de The biotinylated PEG chain can be incorporated into the structure of nanoparticles, liposomes, or other self-assembling systems during their formation. This allows for the creation of targeted nanocarriers that can deliver encapsulated drugs or imaging agents to specific cell populations. rsc.orgchemimart.de For example, biotin-conjugated PEGylated porphyrin self-assembled nanoparticles have been developed for targeted chemo-photodynamic combination therapy, demonstrating enhanced cellular uptake and synergistic effects in cancer cells. rsc.orgchemimart.de The carboxylic acid group of Biotin-PEG6-COOH provides a reactive handle for covalent attachment to polymers or other components of the nanostructure. chemimart.demdpi.com

Engineering of High-Performance Biosensing and Diagnostic Platforms Using Biotin-PEG6-COOH

Biotin-PEG6-COOH is a valuable tool in the development of high-performance biosensing and diagnostic platforms, primarily through its ability to facilitate the oriented immobilization of biomolecules and the creation of targeted nanoparticle probes.

Surface Functionalization Methodologies for Biosensors and Microfluidic Devices

Surface functionalization is a critical step in the fabrication of biosensors and microfluidic devices, enabling the immobilization of recognition elements like antibodies or DNA probes. eden-microfluidics.comnih.govnih.gov Biotin-PEG linkers, including those with PEG6 spacers, are widely used for this purpose. iris-biotech.desci-hub.se Surfaces can be functionalized with streptavidin or avidin (B1170675), which then capture biotinylated biomolecules with high affinity and specificity. eden-microfluidics.comnih.govsci-hub.se This approach allows for the oriented immobilization of biomolecules, preserving their activity and improving assay sensitivity. nih.govsci-hub.se The PEG spacer helps to reduce non-specific binding of assay components to the sensor surface, leading to lower background signals and improved detection limits. iris-biotech.de Biotinylation can be achieved by reacting the carboxylic acid group of Biotin-PEG6-COOH with amine groups on the biomolecule or the surface. biochempeg.comthermofisher.com

Studies have demonstrated the use of PEG-based linkers, such as HSC11PEG6-COOH, for functionalizing gold surfaces in surface plasmon resonance (SPR) biosensors, enabling the immobilization of streptavidin and subsequent capture of biotinylated molecules. mdpi.com This highlights the utility of PEG-COOH linkers in creating robust and specific biosensing interfaces. The biotin-streptavidin interaction is particularly advantageous due to its strong and stable non-covalent binding, which is resistant to various chemical and physical conditions. eden-microfluidics.comsci-hub.se

Development of Biotin-PEG-Functionalized Nanoparticle Probes for Multiplexed Detection

Biotin-PEG-functionalized nanoparticles are widely used as probes in multiplexed detection systems. nih.govacs.orgnih.gov By conjugating biotinylated molecules (e.g., antibodies, nucleic acid sequences) to streptavidin-coated nanoparticles, universal probes can be created that can detect various targets simultaneously. nih.govacs.orgnih.gov Biotin-PEG-linked gold nanoparticle probes, for instance, have been synthesized and used for the simultaneous detection of proteins and nucleic acids in microarray assays. nih.govacs.orgnih.gov The incorporation of PEG linkers onto the nanoparticle surface reduces non-specific adsorption of the probes, increasing assay specificity and sensitivity. nih.gov Different thiol functionalities on the PEG linker can be used to control the density of biotin on the nanoparticle surface, allowing for optimization of probe performance. nih.gov

These nanoparticle probes leverage the high affinity of the biotin-streptavidin interaction to bind to captured targets on a detection surface. nih.govacs.orgnih.gov The signal generated by the nanoparticles (e.g., light scattering for gold nanoparticles) is then measured to quantify the amount of target present. nih.gov This approach enables sensitive detection of multiple biomarkers from a single sample, which is particularly valuable in diagnostics. acs.orgnih.gov

Optimization of Assay Sensitivity and Specificity in Research Diagnostics

The integration of Biotin-PEG6-COOH, or similar biotinylated PEG linkers, plays a significant role in enhancing the performance of research diagnostic assays, primarily by leveraging the robust and specific interaction between biotin and streptavidin/avidin alfa-chemistry.commolecularcloud.orgnih.gov. This high-affinity binding (dissociation constants in the range of 10-14–10-15 M for biotin-streptavidin) facilitates efficient immobilization and detection of target analytes, contributing to improved assay sensitivity and specificity molecularcloud.orgnih.gov.

In immunoassay formats such as ELISA or lateral flow assays, biotinylated molecules (e.g., antibodies or antigens conjugated with biotin-PEG-COOH) can be captured with high efficiency on surfaces coated with streptavidin or avidin molecularcloud.orgnih.govdovepress.com. The PEG spacer in Biotin-PEG6-COOH helps to extend the biotin away from the conjugated molecule or surface, reducing steric hindrance and improving the accessibility of the biotin for binding to streptavidin alfa-chemistry.com. This can lead to a higher density of active binding sites and more efficient capture of the target analyte, thereby increasing assay sensitivity axispharm.com.

Furthermore, the specificity of the biotin-streptavidin interaction minimizes non-specific binding events that can lead to false positives or reduced accuracy in diagnostic assays molecularcloud.orgnih.gov. By using biotinylation with a PEG spacer like Biotin-PEG6-COOH, researchers can create highly specific molecular probes and immobilization strategies that enhance the reliability of their diagnostic tools axispharm.com.

While specific data tables detailing the performance enhancement of assays directly using Biotin-PEG6-COOH were not extensively available in the search results, the general principles of biotin-streptavidin amplification and PEGylation benefits in diagnostics are well-established molecularcloud.orgnih.govdovepress.com. The strong binding affinity of the biotin-streptavidin system, as highlighted in comparative studies, underscores its utility in achieving high sensitivity and specificity in various assay architectures (See Table 1). nih.gov

Contributions of Biotin-PEG6-COOH to Materials Science and Nanotechnology

Biotin-PEG6-COOH is a valuable building block in materials science and nanotechnology, enabling precise surface functionalization and the creation of complex self-assemblies nanosoftpolymers.combiochempeg.com. Its heterobifunctional nature allows for the modification of materials with both a PEGylated layer and a specific biotinylation handle.

Surface Modification of Carbon-Based Nanomaterials (e.g., Fluorescent Nanodiamonds, Graphene Quantum Dots)

Surface modification of carbon-based nanomaterials like fluorescent nanodiamonds (FNDs) and graphene quantum dots (GQDs) is crucial for tailoring their properties and enabling their use in bioimaging, biosensing, and drug delivery mdpi.comnih.govresearchgate.net. The carboxylic acid group of Biotin-PEG6-COOH provides a convenient handle for covalent conjugation to amine-functionalized carbon nanomaterials nanosoftpolymers.comchemimart.de. Alternatively, surfaces of carbon nanomaterials can be enriched with carboxylic acid groups mdpi.comresearchgate.net, which can then be reacted with amine-terminated biotinylated PEG linkers.

The PEG6 spacer in Biotin-PEG6-COOH helps to improve the dispersibility and biocompatibility of the modified nanomaterials, reducing aggregation and non-specific interactions with biological components alfa-chemistry.comnih.gov. The terminal biotin group allows for subsequent conjugation of streptavidin- or avidin-labeled molecules, such as antibodies or targeting ligands, enabling targeted delivery or specific immobilization of the nanomaterials alfa-chemistry.comdovepress.com.

Research has demonstrated the functionalization of fluorescent nanodiamonds with biotin using PEG linkers to create robust probes for single-molecule fluorescence and optical trapping mdpi.comresearchgate.net. This functionalization, often involving the coupling of biotinylated PEG to carboxylic acid-enriched nanodiamond surfaces, highlights the utility of such linkers in creating stable and specifically targetable carbon nanomaterials mdpi.comresearchgate.net.

Formulation and Functionalization of Hydrogels and Polymeric Micelles

Biotin-PEG6-COOH can be incorporated into the formulation of hydrogels and polymeric micelles or used to functionalize pre-formed structures, imparting specific functionalities and improving their properties for applications like drug delivery and tissue engineering alfa-chemistry.commolecularcloud.orgdovepress.combiochempeg.comnih.govscholaris.casci-hub.seacs.orgcreativepegworks.comresearchgate.net.

In hydrogels, biotinylated PEG derivatives can be used to create affinity hydrogels where biotinylated biomolecules are immobilized through interaction with streptavidin or avidin embedded within or attached to the hydrogel matrix molecularcloud.org. The carboxylic acid group of Biotin-PEG6-COOH can be used to crosslink with amine-containing polymers during hydrogel formation or to functionalize the hydrogel network post-gelation creativepegworks.comresearchgate.net.

For polymeric micelles, Biotin-PEG6-COOH can be synthesized as part of a block copolymer or conjugated to the micelle corona alfa-chemistry.comscholaris.casci-hub.seacs.org. The PEG block contributes to the stability and stealth properties of the micelles in biological fluids, while the surface-exposed biotin allows for the attachment of targeting ligands (via streptavidin/avidin) for cell-specific drug delivery alfa-chemistry.comdovepress.com. The carboxylic acid group provides a reactive site for conjugation to other molecules or for modifying the micelle's surface charge or reactivity nanosoftpolymers.comchemimart.desci-hub.se.

Studies on polymeric micelles have explored various chemical strategies for functionalization, including the use of biotin-avidin interactions for specific targeting dovepress.comscholaris.ca. While specific examples using Biotin-PEG6-COOH were not detailed, the general approach of incorporating biotinylated PEG into polymeric micelles for targeted drug delivery is a well-established strategy alfa-chemistry.comdovepress.com.

Development of Polyethylene (B3416737) Glycol-Modified Coatings for Biointerfaces

PEG-modified coatings are widely used to create bioinert surfaces that resist protein adsorption and cell adhesion, which is crucial for biosensors, medical implants, and in vitro diagnostics axispharm.comresearchgate.net. Biotin-PEG6-COOH can be used to develop such coatings, offering the dual advantage of a protein-resistant PEG layer and a functional biotin handle for further immobilization of biomolecules alfa-chemistry.combiochempeg.comnih.govbiochempeg.comabbexa.combiochempeg.comnanocs.net.

The carboxylic acid group allows for covalent attachment of Biotin-PEG6-COOH to surfaces containing amine, hydroxyl, or epoxy groups through various coupling chemistries nanosoftpolymers.comchemimart.de. The resulting PEGylated surface reduces non-specific binding, while the exposed biotin molecules can be used to capture streptavidin- or avidin-conjugated biomolecules with high specificity and affinity alfa-chemistry.comaxispharm.combiochempeg.comnanocs.net. This approach is particularly useful for creating patterned biointerfaces or for immobilizing capture molecules in a precisely oriented manner, which can improve the performance of biosensors and other surface-based assays axispharm.com.

The use of biotinylated PEG for surface modification is a common strategy to create functional biointerfaces alfa-chemistry.combiochempeg.comnanocs.net. While specific research findings directly using Biotin-PEG6-COOH for developing PEGylated coatings were not extensively detailed in the search results, the compound's structure and reactivity make it well-suited for this application, following the general principles of PEGylation and biotin-streptavidin-based immobilization on surfaces axispharm.comnih.govnanocs.net.

| Compound Name | PubChem CID |

| Biotin-PEG6-COOH | 72662691 |

| Biotin | 1715 |

| Streptavidin | 114939 |

| Avidin | 161274 |

| Fluorescent Nanodiamonds | N/A |

| Graphene Quantum Dots | N/A |

Table 1: Comparison of Binding Interaction Affinities nih.gov

| System | Affinity KD (M) |

| Biotin–(strept)avidin | 10-14–10-15 |

| His6-tag–Ni2+ | 10-13 |

| Monoclonal antibodies | 10-7–10-11 |

| RNA–RNA binding protein | 10-9 |

| Nickel–nitrilotriacetic acid (Ni2+–NTA) | 10-13 |

| Dinitrophenol (DNP)-anti-DNP | 10-8 |

| Biotin–anti-biotin antibody | 10-8 |

Molecular Recognition and Interaction Studies Leveraging Biotin Peg6 Cooh

In-Depth Investigations into Biotin-Streptavidin/Avidin (B1170675) Binding Kinetics and Thermodynamics

The binding of biotin (B1667282) to streptavidin and avidin is renowned for being one of the strongest non-covalent interactions known in nature, characterized by extremely low dissociation constants (Kd) creativepegworks.comgoogle.combpsbioscience.com. This strong affinity makes the interaction essentially irreversible under physiological conditions google.com.

Quantitative Assessment of Dissociation Constants and Binding Avidity

The interaction between biotin and streptavidin or avidin typically exhibits dissociation constants in the picomolar to femtomolar range, approximately 10-14 to 10-15 mol/L creativepegworks.combpsbioscience.comfrontiersin.org. This high affinity allows for stable complex formation. While the intrinsic binding of free biotin to avidin or streptavidin is exceptionally strong, conjugating biotin to larger molecules, such as proteins or polymers like PEG, can influence the apparent binding affinity frontiersin.orgnih.gov. Studies have shown that the binding affinity of substrate-tethered biotin to avidin can be in the range of 10-10 to 10-12 M researchgate.net.

Impact of PEG Spacer Length and Architecture on Recognition Events

The presence and characteristics of the PEG spacer, such as its length and architecture, can significantly impact the binding efficiency and recognition events between biotinylated molecules and avidin/streptavidin alfa-chemistry.combroadpharm.comnih.govresearchgate.net. The biotin-binding site within avidin/streptavidin is located approximately 9Å below the protein surface broadpharm.com. A sufficiently long and flexible spacer arm, like the PEG chain in Biotin-PEG6-COOH, can help overcome steric hindrance that might otherwise occur when the biotinylated molecule is large or when the binding partners are immobilized on surfaces broadpharm.com.

Extended spacer arms can facilitate the biotin moiety's access to the binding pocket, potentially enhancing binding efficiency and the sensitivity of detection methods broadpharm.com. Research indicates that increasing spacer length can influence the binding of biotinylated molecules to immobilized avidin or streptavidin dntb.gov.uanih.gov. For instance, studies using biotin-PEG conjugates with varying PEG lengths have shown that longer PEG spacers can lead to improved binding to streptavidin-coated surfaces, particularly in applications involving larger biomolecules or nanoparticles nih.govsnmjournals.org. The flexibility and hydration shell of the PEG chain can also contribute to reduced non-specific binding and improved performance in various assays alfa-chemistry.comaxispharm.com.

Utilization in Affinity-Based Separation and Enrichment Methodologies for Research

The high-affinity interaction between biotin and avidin/streptavidin makes biotinylated compounds, including Biotin-PEG6-COOH, powerful tools for affinity-based separation and enrichment in research settings alfa-chemistry.comaxispharm.combpsbioscience.com.

Selective Isolation and Purification of Biotinylated Biomolecules from Complex Mixtures

Biotinylation is a common technique used to "tag" molecules of interest, such as proteins, nucleic acids, and peptides alfa-chemistry.comiris-biotech.de. Biotin-PEG6-COOH can be used to biotinylate molecules via its reactive carboxylic acid group, enabling their subsequent capture using immobilized avidin or streptavidin alfa-chemistry.combiocompare.com. This allows for the selective isolation and purification of biotinylated biomolecules from complex biological mixtures axispharm.combroadpharm.comcenmed.comuni-freiburg.de. The strong binding ensures efficient capture, while the specificity of the biotin-avidin/streptavidin interaction minimizes the co-purification of non-biotinylated contaminants. However, the strength of the bond can make elution of the target molecule challenging, often requiring harsh conditions that may affect the integrity of the purified biomolecule broadpharm.comgoogle.com. Cleavable biotin linkers have been developed to address this issue, allowing for milder elution conditions broadpharm.comiris-biotech.de.

Development of Advanced Affinity Chromatography and Capture Systems

Biotin-PEG6-COOH and similar biotinylated PEG linkers are integral to the development of advanced affinity chromatography and capture systems axispharm.comnih.gov. By immobilizing avidin or streptavidin onto a solid support, such as agarose (B213101) beads, a stationary phase is created that can specifically bind biotinylated molecules nanocs.netnanocs.netutopbio.com.cn. Biotinylated molecules, prepared using reagents like Biotin-PEG6-COOH, are then passed over this column, where they are selectively retained axispharm.comnih.gov. Unbound substances are washed away, and the captured biotinylated molecules can then be eluted.

The PEG spacer in Biotin-PEG6-COOH can enhance the performance of these systems by improving the solubility of the biotinylated target molecule and reducing non-specific interactions with the chromatography matrix axispharm.com. Furthermore, the flexibility of the PEG linker can improve the accessibility of the biotin tag to the immobilized binding protein, leading to higher binding capacity and efficiency broadpharm.com. These systems are widely used for purifying recombinant proteins, antibodies, and other biomolecules in research and diagnostic applications axispharm.combpsbioscience.comfishersci.es. Biotin-PEG conjugates have also been used in the development of novel immunogenicity assays for detecting anti-PEG antibodies researchgate.netnih.gov.

Advanced Analytical Characterization Methodologies for Biotin Peg6 Cooh Conjugates and Their Assemblies

Spectroscopic Techniques for Structural Elucidation and Conjugation Confirmation

Spectroscopic methods are fundamental in confirming the covalent structure of Biotin-PEG6-COOH and verifying its successful conjugation to other molecules or nanoparticles.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the precise structural elucidation of Biotin-PEG6-COOH. Both ¹H and ¹³C NMR are utilized to confirm the presence and connectivity of the biotin (B1667282) and polyethylene (B3416737) glycol (PEG) moieties, as well as the terminal carboxylic acid. rsc.orgresearchgate.netnih.gov

In ¹H NMR spectroscopy, characteristic peaks corresponding to the protons of the biotin ring structure, the ethylene (B1197577) glycol repeating units of the PEG chain, and the protons adjacent to the terminal carboxyl group are observed. The integration of these signals can provide quantitative information about the ratio of the different components of the molecule, confirming the PEG chain length. researchgate.netacs.org

¹³C NMR spectroscopy complements the ¹H NMR data by providing detailed information about the carbon skeleton. rsc.org Resonances for the carbonyl carbons of the biotin ureido group and the terminal carboxylic acid, as well as the characteristic signals for the carbons in the PEG chain and the biotin aliphatic side chain, are key indicators of the correct molecular structure. rsc.org

Expected ¹H NMR Chemical Shifts for Biotin-PEG6-COOH:

| Assignment | Expected Chemical Shift (δ, ppm) |

| Biotin Ureido Protons (NH) | ~6.3-6.5 |

| Biotin Methine Protons (CH) | ~4.3-4.5 and ~4.1-4.3 |

| Biotin Methylene (B1212753) Protons (CH₂) adjacent to S | ~2.8-3.2 |

| PEG Methylene Protons (O-CH₂-CH₂-O) | ~3.5-3.7 |

| Methylene Protons (CH₂) adjacent to Amide | ~3.1-3.4 |

| Methylene Protons (CH₂) adjacent to COOH | ~2.4-2.6 |

Expected ¹³C NMR Chemical Shifts for Biotin-PEG6-COOH:

| Assignment | Expected Chemical Shift (δ, ppm) |

| Carboxyl Carbon (COOH) | ~172-175 |

| Amide Carbonyl Carbon (C=O) | ~163-165 |

| PEG Methylene Carbons (O-CH₂-CH₂-O) | ~69-71 |

| Biotin Methine Carbons (CH) | ~60-62 and ~55-57 |

| Biotin Methylene Carbon (CH₂) adjacent to S | ~40-42 |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the characteristic functional groups present in Biotin-PEG6-COOH, thereby confirming its chemical identity. The FTIR spectrum of this compound will exhibit distinct absorption bands corresponding to the vibrations of its constituent chemical bonds.

Key vibrational bands for Biotin-PEG6-COOH include a broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. The C=O stretching vibrations of the carboxylic acid and the amide in the biotin moiety will appear as strong absorptions around 1700-1740 cm⁻¹ and 1630-1650 cm⁻¹, respectively. The N-H stretching of the biotin ureido group can be observed in the region of 3200-3400 cm⁻¹. A prominent and characteristic feature is the strong C-O-C stretching of the polyethylene glycol ether linkages, which typically appears as a broad and intense band around 1100 cm⁻¹. The presence of these characteristic peaks provides strong evidence for the successful synthesis and purity of the Biotin-PEG6-COOH molecule.

Characteristic FTIR Absorption Bands for Biotin-PEG6-COOH:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid (O-H) | Stretching | 2500-3300 (broad) |

| Amide (N-H) | Stretching | 3200-3400 |

| Aliphatic (C-H) | Stretching | 2850-2960 |

| Carboxylic Acid (C=O) | Stretching | 1700-1740 |

| Amide (C=O) | Stretching (Amide I) | 1630-1650 |

| Polyethylene Glycol (C-O-C) | Stretching | 1080-1150 (strong, broad) |

Physico-Chemical Characterization via Gravimetric and Light Scattering Approaches

Gravimetric and light scattering techniques are crucial for characterizing conjugates and assemblies of Biotin-PEG6-COOH, providing insights into conjugation efficiency and the behavior of resulting nanostructures in solution.

Thermogravimetric Analysis (TGA) for Quantifying Grafting Density and Conjugation Efficiency

Thermogravimetric Analysis (TGA) is a valuable method for determining the grafting density of Biotin-PEG6-COOH onto a substrate, such as a nanoparticle or a surface. By monitoring the change in mass of the material as a function of temperature, the amount of organic material (Biotin-PEG6-COOH) attached to an inorganic core can be quantified. The analysis involves heating the sample under a controlled atmosphere and observing the distinct thermal decomposition profiles of the organic linker and the inorganic substrate. The weight loss corresponding to the decomposition of the Biotin-PEG6-COOH can be used to calculate the grafting density, often expressed as the number of molecules per unit surface area. researchgate.net This information is critical for optimizing conjugation reactions and ensuring the desired level of surface functionalization.

Dynamic Light Scattering (DLS) for Assessing Hydrodynamic Size and Colloidal Stability of Nanoconjugates

Dynamic Light Scattering (DLS) is a non-invasive technique widely used to determine the hydrodynamic size and size distribution of nanoparticles and their conjugates in solution. broadpharm.com When Biotin-PEG6-COOH is conjugated to nanoparticles, DLS can be used to monitor the increase in hydrodynamic diameter, confirming successful conjugation. Furthermore, DLS is instrumental in assessing the colloidal stability of these nanoconjugates in various buffers and biological media. nih.gov By measuring changes in particle size over time, aggregation phenomena can be detected, providing crucial information about the stability and shelf-life of the nanoconjugates. nih.gov A narrow and stable size distribution as determined by DLS is indicative of a well-dispersed and colloidally stable system.

Advanced Chromatographic and Electrophoretic Separations for Conjugate Homogeneity and Purity

To ensure the quality and performance of Biotin-PEG6-COOH and its conjugates, it is essential to assess their purity and homogeneity using high-resolution separation techniques.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of Biotin-PEG6-COOH. Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is commonly employed to separate the target molecule from starting materials, reagents, and byproducts. nih.gov The purity of the final product can be accurately determined by integrating the peak area of the desired compound relative to the total peak area in the chromatogram. ptfarm.pl Furthermore, size-exclusion chromatography (SEC-HPLC) can be used to analyze the molecular weight distribution of PEGylated conjugates, ensuring the attachment of the linker and assessing the presence of any aggregates. plos.org

Capillary Electrophoresis (CE) offers an alternative high-resolution separation technique for assessing the homogeneity of Biotin-PEG6-COOH and its derivatives. researchgate.netnih.gov In CE, charged molecules migrate through a capillary under the influence of an electric field. The migration time is dependent on the charge-to-size ratio of the analyte. This technique is particularly useful for analyzing the purity of the heterobifunctional linker and can also be employed to study the conjugation reaction by monitoring the appearance of new peaks corresponding to the conjugate and the disappearance of the starting materials. nih.gov Micellar electrokinetic chromatography (MEKC), a mode of CE, can be used for the separation of neutral biotinylated species. researchgate.net

Emerging Research Avenues and Future Perspectives for Biotin Peg6 Cooh in Chemical Biology and Translational Science

Integration into Proteolysis-Targeting Chimeras (PROTACs) Synthesis and Degradation Research

Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic modalities designed to co-opt the cell's natural ubiquitin-proteasome system to induce the degradation of specific target proteins. A PROTAC molecule typically consists of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. While Biotin-PEG6-COOH is not always a direct component of the final in vivo PROTAC drug, it serves as an invaluable tool in the research and development phase for synthesizing and evaluating PROTAC candidates.

The primary role of Biotin-PEG6-COOH in this context is as a versatile building block for creating "tool" or "probe" PROTACs. Researchers can synthesize a PROTAC where one of the functional ends is biotinylated using this linker. The terminal carboxylic acid is activated (e.g., with EDC and NHS) to react with an amine on either the target protein ligand or the E3 ligase ligand, forming a stable amide bond. The resulting biotinylated PROTAC can then be used in a variety of biochemical and cellular assays.

Key applications in PROTAC research include:

Affinity Pull-Down Assays: Biotinylated PROTACs can be immobilized on streptavidin-coated beads to "pull down" their binding partners from cell lysates. abtbeads.com This helps confirm the formation of the crucial ternary complex (Target Protein–PROTAC–E3 Ligase), which is a prerequisite for successful protein degradation.

Surface Plasmon Resonance (SPR): For quantitative binding studies, a biotinylated PROTAC can be captured on a streptavidin-coated sensor chip. This setup allows for the precise measurement of binding kinetics (k_on, k_off) and affinities (K_D) of the PROTAC for its target protein and the E3 ligase. acs.org

Immunoassays: The biotin (B1667282) tag serves as a reliable handle for detection in various assay formats, such as enzyme-linked immunosorbent assays (ELISAs), facilitating the quantification of PROTAC levels or their engagement with target proteins in complex biological samples. elsevierpure.comcyprusjmedsci.com

The PEG6 linker is particularly advantageous in these applications as it provides sufficient length and flexibility to physically separate the biotin tag from the active regions of the PROTAC, minimizing the risk of steric hindrance that could interfere with the formation of the ternary complex.

| Application Area | Role of Biotin-PEG6-COOH | Information Gained |

| PROTAC Synthesis | Provides a reactive COOH group for conjugation and a terminal biotin. | Creation of biotinylated PROTAC probes for research. |

| Ternary Complex Validation | Used in affinity pull-down assays via streptavidin beads. | Confirmation of Target Protein–PROTAC–E3 Ligase binding. |

| Binding Kinetics Analysis | Enables immobilization on SPR sensor chips. | Quantitative measurement of binding affinities and rates. |

| Assay Development | Acts as a detection tag in immunoassays. cyprusjmedsci.com | Quantification and target engagement studies. |

Applications in Bioorthogonal Ligation Chemistries for In Situ Bioconjugation

Bioorthogonal ligation refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. While the carboxylic acid group of Biotin-PEG6-COOH does not directly participate in classic bioorthogonal reactions like click chemistry, it is a critical precursor for introducing bioorthogonal handles onto biomolecules.

The strategy involves a two-step process. First, the carboxylic acid of Biotin-PEG6-COOH is covalently coupled to a biomolecule of interest (e.g., a protein, antibody, or peptide) that contains a primary amine (like the side chain of a lysine (B10760008) residue). This reaction is typically mediated by carbodiimide (B86325) chemistry (e.g., EDC with NHS) to form a stable amide bond. In a separate synthesis, the COOH group can be used to attach a molecule that does contain a bioorthogonal handle, such as an azide (B81097), alkyne, or tetrazine. lumiprobe.com

This creates a biotin-PEG-biomolecule conjugate that is primed for a subsequent bioorthogonal reaction. For example, a biotinylated protein now bearing an azide group can be specifically reacted in situ with another molecule carrying a terminal alkyne, allowing for the precise assembly of complex structures within a cellular environment.

The biotin moiety in these constructs serves multiple purposes:

It can guide the conjugate to a specific location pre-targeted with streptavidin.

It allows for the purification of the modified biomolecule before its use in bioorthogonal reactions. nih.govthermofisher.com

It can be used for visualization and tracking by binding to fluorescently labeled streptavidin.

The PEG6 spacer plays a crucial role by extending the bioorthogonal handle away from the surface of the biomolecule, enhancing its accessibility and reaction efficiency. biochempeg.com

Role in the Design and Development of Next-Generation Biomaterials and Bio-hybrid Constructs

The unique properties of Biotin-PEG6-COOH make it a powerful tool for the surface modification and functionalization of biomaterials, leading to the development of next-generation medical devices, biosensors, and drug delivery vehicles. biochempeg.commdpi.com The fundamental principle involves covalently attaching the linker to a material's surface and then using the exposed biotin groups to immobilize streptavidin or streptavidin-conjugated molecules in a highly specific and stable manner. evronylab.org

Examples of applications in biomaterials science include:

Targeted Nanoparticles: Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can be synthesized with Biotin-PEG6-COOH incorporated into their structure. evronylab.orgresearchgate.net The carboxylic acid end is conjugated to the polymer backbone. These biotin-presenting nanoparticles can then be non-covalently decorated with streptavidin-conjugated targeting ligands (e.g., antibodies or peptides) to direct the nanoparticles to specific cells or tissues, such as tumors that overexpress certain receptors. mdpi.comresearchgate.net

Functionalized Surfaces for Cell Culture: The surfaces of cell culture plates or scaffolds can be modified with Biotin-PEG6-COOH. This allows for the controlled immobilization of streptavidin-linked growth factors or extracellular matrix proteins, creating a more physiologically relevant microenvironment to guide cell behavior, such as adhesion, proliferation, and differentiation.

Biosensor Development: Biotin-PEG6-COOH can be used to functionalize the surface of a sensor chip (e.g., gold or silicon). This surface can then capture streptavidin, which in turn acts as an anchor to immobilize biotinylated capture probes like antibodies or nucleic acids. This layered approach enhances the sensitivity and specificity of the biosensor. researchgate.net

The PEG6 linker is critical in these applications. Its hydrophilic nature helps to prevent non-specific protein adsorption onto the biomaterial surface, while its length provides the necessary spacing to ensure that immobilized proteins retain their proper conformation and biological activity. nih.gov

Computational Modeling and Simulation Approaches for Predicting Biotin-PEG6-COOH Interactions and Conformational Behavior

While direct computational studies exclusively focused on Biotin-PEG6-COOH are not extensively published, molecular dynamics (MD) simulations and other computational modeling techniques are increasingly used to understand the behavior of similar biotin-PEGn linkers. These approaches provide insights at an atomic level that are often inaccessible through experimental methods alone.

Computational modeling of Biotin-PEG6-COOH can address several key questions:

Conformational Dynamics: MD simulations can predict the range of shapes (conformations) that the flexible PEG6 linker can adopt in an aqueous solution. This helps in understanding its average end-to-end distance, flexibility, and the volume it occupies, which are critical parameters for predicting its performance in spacing applications.

Binding Energetics: Simulations can calculate the free energy of binding between the biotin headgroup and the binding pocket of streptavidin. These calculations can help explain experimental observations that PEGylation slightly reduces the binding affinity compared to free biotin (K_D ~10⁻¹⁵ M) due to entropic penalties or steric effects from the linker. acs.orgresearchgate.netnih.gov The dissociation constant for PEGylated biotin is in the range of ~10⁻⁸ M, which is still a very strong interaction. acs.org

Steric Hindrance and Accessibility: Models can simulate the interaction of a Biotin-PEG6-COOH-functionalized surface with a large protein like streptavidin. This can predict how the density and conformation of the linkers on the surface affect the efficiency of streptavidin binding and whether the PEG6 length is sufficient to prevent the protein from being sterically hindered by the surface itself. Studies have shown that PEG chain length is a critical factor, with very long chains potentially blocking adjacent binding sites on the tetrameric streptavidin protein. acs.orgacs.org

| Parameter | Computational Method | Predicted Outcome/Insight |

| Linker Flexibility | Molecular Dynamics (MD) Simulation | Conformational ensemble, end-to-end distance distribution. |

| Binding Affinity | Free Energy Perturbation, Umbrella Sampling | ΔG of binding to streptavidin; explains experimental K_D. nih.gov |

| Solvation | MD with Explicit Water Models | Hydration shell around the PEG chain, contributing to solubility. |

| Surface Interactions | Coarse-Grained or All-Atom MD | Optimal linker density for protein immobilization; prediction of steric effects. acs.org |

Q & A

Q. What are the critical structural features of Biotin-PEG6-COOH that influence its functionality in bioconjugation?

The compound comprises three functional segments:

- Biotin : Enables high-affinity binding to streptavidin/avidin for targeted detection or capture .

- PEG6 spacer : A 6-unit polyethylene glycol chain that enhances solubility, reduces steric hindrance, and improves biocompatibility .

- Carboxyl group (-COOH) : Facilitates covalent conjugation with amine-containing molecules (e.g., proteins, antibodies) via carbodiimide crosslinkers like EDC/NHS . Methodological Insight: Optimize reaction pH (5.0–6.0) and molar ratios (e.g., 1:1.5 Biotin-PEG6-COOH:EDC) to maximize conjugation efficiency while minimizing side reactions .

Q. How do researchers select the appropriate PEG chain length (e.g., PEG6 vs. PEG2K) for specific applications?

PEG length affects:

- Steric shielding : Longer PEG chains (e.g., PEG2K) better protect conjugated molecules from enzymatic degradation in drug delivery systems .

- Binding accessibility : Shorter chains (e.g., PEG6) reduce spatial barriers for biotin-streptavidin interactions in surface plasmon resonance (SPR) assays . Methodological Insight: Use dynamic light scattering (DLS) to compare hydrodynamic radii of PEGylated constructs and validate accessibility via competitive ELISA .

Q. What analytical techniques are essential for characterizing Biotin-PEG6-COOH purity and conjugation efficiency?

- HPLC : Quantify free biotin or unreacted PEG using reverse-phase columns with UV detection at 280 nm .

- MALDI-TOF MS : Confirm molecular weight and detect side products (e.g., PEG hydrolysis) .

- FT-IR : Verify carboxyl group activation (peak at 1700–1750 cm⁻¹ for NHS esters) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biotin-avidin binding affinity measurements across different experimental setups?

Common sources of variability include:

- Buffer conditions : Ionic strength (e.g., >150 mM NaCl) may weaken biotin-streptavidin interactions .

- Surface density : High PEG6-COOH immobilization on SPR chips can cause steric crowding, reducing apparent binding affinity . Methodological Insight: Perform kinetic analysis using a range of ligand densities and fit data to a Langmuir isotherm with correction for mass transport limitations .

Q. What strategies mitigate nonspecific binding when using Biotin-PEG6-COOH in complex biological matrices (e.g., serum)?

- Blocking agents : Pre-incubate with 1% BSA or 0.1% casein to occupy nonspecific sites .

- PEG passivation : Co-immobilize non-reactive PEG derivatives (e.g., mPEG-amine) to minimize hydrophobic interactions .

- Negative controls : Include biotin-free PEG-COOH analogs to quantify background signals .

Q. How can Biotin-PEG6-COOH be integrated with click chemistry for orthogonal labeling in multi-component systems?

- Dual-functionalization : Synthesize derivatives with azide/alkyne groups alongside biotin for sequential conjugation (e.g., biotin-PEG6-COOH-azide) .

- Stepwise protocols : First conjugate via carbodiimide chemistry, then perform copper-free click reactions to avoid interference with biotin’s tetrahydrothiophene ring .

Q. What experimental designs address batch-to-batch variability in Biotin-PEG6-COOH synthesis?

- Quality control (QC) metrics : Enforce strict thresholds for HPLC purity (>95%), endotoxin levels (<0.1 EU/mg), and NMR-confirmed structural integrity .

- Stability studies : Monitor degradation under storage conditions (-20°C, desiccated) via accelerated aging tests (e.g., 40°C/75% RH for 4 weeks) .

Methodological Best Practices

- Conjugation protocols : Always use fresh EDC/NHS solutions and avoid prolonged reaction times (>2 hours) to prevent PEG hydrolysis .

- Data validation : Cross-verify binding constants (KD) using at least two independent methods (e.g., SPR and ITC) .

- Ethical reporting : Disclose PEG molecular weight distribution and batch-specific QC data in publications to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.